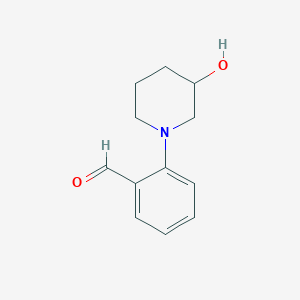

2-(3-Hydroxypiperidin-1-yl)benzaldehyde

Descripción

2-(3-Hydroxypiperidin-1-yl)benzaldehyde is a benzaldehyde derivative substituted at the ortho position with a 3-hydroxypiperidine moiety. The hydroxypiperidine group introduces both hydrogen-bonding capacity and conformational flexibility, distinguishing it from simpler benzaldehyde analogs. The benzaldehyde core enables reactivity typical of aromatic aldehydes, such as hemiacetal formation and participation in Claisen-Schmidt condensations, but the hydroxypiperidine substituent may modulate these properties significantly .

Propiedades

Número CAS |

1250306-60-5; 67452-86-2 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.257 |

Nombre IUPAC |

2-(3-hydroxypiperidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-9-10-4-1-2-6-12(10)13-7-3-5-11(15)8-13/h1-2,4,6,9,11,15H,3,5,7-8H2 |

Clave InChI |

LJAQOYZUHIEEHH-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C2=CC=CC=C2C=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Heterocyclic Moieties

- 2-(Diphenylphosphino)benzaldehyde (): This compound forms metal complexes (Ni(II), Pd(II)) with demonstrated antimicrobial and anticancer activities. In contrast, 2-(3-hydroxypiperidin-1-yl)benzaldehyde lacks a phosphine donor group, which is critical for metal coordination in the diphenylphosphino analog.

Pyrimidyl-5-carbaldehydes ():

Pyrimidyl carbaldehydes exhibit exceptional hemiacetal formation yields (up to 95%) due to the electron-withdrawing pyrimidine ring stabilizing the intermediate oxonium ion. For 2-(3-hydroxypiperidin-1-yl)benzaldehyde, the electron-donating hydroxypiperidine group could reduce aldehyde electrophilicity, leading to lower hemiacetal yields compared to pyrimidyl analogs. Experimental validation is needed to confirm this hypothesis .

Reactivity in Condensation Reactions

- Chalcone-like derivatives (): Benzaldehydes with simple substituents (e.g., benzylidene groups) readily undergo Claisen-Schmidt condensations with indanones to form spiro compounds. The bulky hydroxypiperidine group in 2-(3-hydroxypiperidin-1-yl)benzaldehyde may sterically hinder such reactions, reducing reaction efficiency or favoring alternative pathways (e.g., intramolecular cyclization) .

Physical and Release Properties

- Benzaldehyde volatility (): Benzaldehyde’s volatility is suppressed by π-π interactions with aromatic alcohols (e.g., 3-phenyl-1-propanol).

Data Tables

Table 1: Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.